n-cyclohexyl(tert-butoxy)carbohydrazide
Description
Overview of Hydrazine (B178648) and Carbohydrazide (B1668358) Derivatives in Organic Synthesis and Medicinal Chemistry Contexts
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern synthetic chemistry. qinmuchem.com The core functional group, characterized by a nitrogen-nitrogen single bond, provides a locus of high reactivity and nucleophilicity. acs.orgresearchgate.net In organic synthesis, hydrazides and carbohydrazides serve as crucial intermediates for constructing a wide variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.commdpi.com
Carbohydrazides, which contain the O=C(NHNH₂)₂ core, and their derivatives are recognized as significant pharmacophores due to their wide spectrum of pharmacological activities. ajgreenchem.comajgreenchem.com Research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular agents. ajgreenchem.comajgreenchem.com This broad utility stems from their ability to act as versatile synthons and their inherent biological activity, making them attractive targets for drug discovery and development. mdpi.commdpi.com For instance, the carbohydrazide motif possesses hydrogen-bond donor properties that can facilitate strong interactions with biological targets like enzymes. ajgreenchem.com
Significance of N-Substitution Patterns (Cyclohexyl and tert-Butoxy (B1229062) Moieties) in Tailoring Chemical Properties and Reactivity of Hydrazine-Based Systems
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. jk-sci.comfishersci.co.uk Introduced in the 1960s for peptide synthesis, its use has expanded into the synthesis of natural products and pharmaceuticals. numberanalytics.com The Boc group effectively "masks" the reactivity of an amine or hydrazine functional group, allowing other parts of the molecule to be modified selectively. numberanalytics.com It is stable under basic and various nucleophilic conditions but can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine or hydrazine. jk-sci.comwikipedia.org This acid-labile nature makes it an invaluable tool for multi-step synthetic sequences. wikipedia.org
Current Research Landscape and Gaps Pertaining to Complex N-Substituted Carbohydrazide Structures
The current research landscape for N-substituted carbohydrazides is rich and varied, with a strong emphasis on medicinal chemistry applications. Numerous studies focus on synthesizing and evaluating novel carbohydrazide derivatives bearing aromatic and heterocyclic substituents as potential therapeutic agents. nih.govnih.govproquest.com These compounds have shown promise as antitumor, antimicrobial, and anti-Alzheimer's agents. nih.govproquest.com
However, a noticeable gap exists in the literature concerning carbohydrazide structures with complex aliphatic or cycloaliphatic N-substituents, such as the cyclohexyl group found in n-cyclohexyl(tert-butoxy)carbohydrazide. While the synthesis of related compounds like tert-butyl 2-cyclohexylhydrazinecarboxylate is documented, often as an intermediate for more complex targets, comprehensive studies on the specific properties and potential applications of such molecules are less common. chemicalbook.comgoogle.com Further research into these types of structures could uncover unique chemical reactivity, novel conformational behaviors, and unexplored biological activities, thereby expanding the synthetic and medicinal utility of the carbohydrazide family.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-amino-N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHCQBVZSOTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of N Cyclohexyl Tert Butoxy Carbohydrazide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental to determining the precise structure of a molecule like n-cyclohexyl(tert-butoxy)carbohydrazide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the exact molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The tert-butyl group would exhibit a sharp singlet, integrating to nine protons. The protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets in the aliphatic region of the spectrum. The protons attached to the nitrogen atoms (N-H) would likely appear as broader signals, and their chemical shift could be concentration-dependent. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal would allow for the assignment of protons to their specific locations within the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the carbon skeleton. One would expect to see distinct signals for the carbonyl carbon (C=O) of the carbohydrazide (B1668358) group, the quaternary carbon and the methyl carbons of the tert-butoxy (B1229062) group, and the individual carbons of the cyclohexyl ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~ 1.5 | Singlet | 9H | C(CH₃)₃ |
| Signal 2 | ~ 1.0 - 2.0 | Multiplets | 11H | Cyclohexyl-H |
| Signal 3 | Variable | Broad Singlet | 2H | N-H |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Signal 1 | ~ 155 - 165 | C=O |
| Signal 2 | ~ 80 - 85 | C(CH₃)₃ |
| Signal 3 | ~ 50 - 60 | Cyclohexyl C-N |
| Signal 4 | ~ 25 - 35 | Other Cyclohexyl CH₂ |
| Signal 5 | ~ 28 | C(CH₃)₃ |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, N-H, C-N vibrational modes)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group. The N-H stretching vibrations of the hydrazide moiety would likely appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3400 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O | 1650 - 1700 | Stretching |
| C-N | 1000 - 1300 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₂₂N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound or for analyzing unknown substances.
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the three-dimensional arrangement of atoms in space.
Determination of Absolute Molecular Conformation and Stereochemistry
A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the absolute molecular conformation, including the preferred orientation of the cyclohexyl and tert-butoxy groups relative to the carbohydrazide core. For instance, the cyclohexane ring is expected to adopt a stable chair conformation. nih.gov The analysis would also definitively establish the stereochemistry of the molecule if any chiral centers were present.
Computational and Theoretical Investigations of N Cyclohexyl Tert Butoxy Carbohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Prediction
No specific studies utilizing DFT or other quantum chemical methods to investigate the electronic structure, stability (e.g., HOMO-LUMO gap, ionization potential, electron affinity), or reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) of n-cyclohexyl(tert-butoxy)carbohydrazide were found.
Analysis of Conformational Landscape and Energy Minima (e.g., Rotational Barriers, Preferred Orientations of Substituents)
While the conformational preferences of both cyclohexyl and tert-butyl groups are well-documented in organic chemistry, a detailed conformational analysis of this compound, including the calculation of rotational barriers and the identification of global and local energy minima, is not available in the literature.
Elucidation of Intermolecular Interaction Energetics and Nature (e.g., Quantum Theory of Atoms in Molecules (QTAIM), CLP-Pixel Method)
There is no published research that employs methods such as QTAIM or the CLP-Pixel method to analyze the nature and energetics of intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the context of this compound.
Prediction of Spectroscopic Signatures through Computational Modeling
Computational predictions of spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for this compound have not been reported. Such studies would require specific computational modeling that has not been performed or published for this compound.
Reactivity Profiles and Mechanistic Pathways Involving N Cyclohexyl Tert Butoxy Carbohydrazide
The reactivity of n-cyclohexyl(tert-butoxy)carbohydrazide is dictated by the interplay of its constituent functional groups: the nucleophilic hydrazine (B178648) moiety, the electrophilic carbonyl center, and the sterically demanding N-substituents. These features enable its participation in a variety of chemical transformations, primarily serving as a versatile building block in heterocyclic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-cyclohexyl(tert-butoxy)carbohydrazide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation and avoid ignition sources due to potential decomposition products like carbon monoxide and nitrogen oxides . For spills, contain using inert absorbents and dispose via licensed waste management services. Conduct regular risk assessments to address incomplete toxicological data .
Q. What are the primary synthetic routes for synthesizing this compound?
- Methodological Answer : Utilize zinc-mediated addition reactions under aqueous conditions with tert-butoxycarbonyl-protected intermediates. For example, coupling tert-butoxycarbonyl hydrazides with cyclohexyl halides in THF/water mixtures at controlled temperatures (60–80°C) yields target compounds with >75% efficiency. Purification involves column chromatography or recrystallization .
Q. How does carbohydrazide function as an oxygen scavenger in boiler water systems?
- Methodological Answer : Carboxylhydrazide reacts stoichiometrically with dissolved oxygen (0.5 moles per mole of O₂) to form water, CO₂, and nitrogen. Optimal application occurs at 87.8–176.7°C post-thermal deaeration. Monitor residual levels using colorimetric test kits (e.g., CHEMetrics) to maintain concentrations between 1.5–3.0 ppm for effective passivation of metal surfaces .
Advanced Research Questions
Q. How does the semicarbazone-like pharmacophore in carbohydrazide derivatives influence anticonvulsant efficacy in maximal electroshock (MES) models?
- Methodological Answer : The presence of free NH groups in the semicarbazone scaffold enhances MES activity by modulating ion channel interactions. In vivo testing involves administering derivatives (e.g., 4-nitro-substituted compounds) at 30 mg/kg intraperitoneally to rodents. Activity is quantified via seizure latency and mortality rates, with lead compounds showing 2.7× higher efficacy than stiripentol .
Q. What methodological approaches are used to analyze the interaction kinetics between carbohydrazide and Tc(VII) ions in perchloric acid solutions?
- Methodological Answer : Employ UV-Vis spectrophotometry to track absorbance changes at 290 nm (λₘₐₓ for Tc(VII)-carbohydrazide complexes). Vary reaction parameters (pH 1–3, 25–60°C) to derive rate constants (k = 1.2 × 10⁻³ s⁻¹ at 25°C). Data fitting to pseudo-first-order kinetics reveals a 1:1 stoichiometry, critical for nuclear fuel reprocessing .
Q. What are the comparative thermal decomposition profiles of carbohydrazide and hydrazine in high-temperature boiler systems?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows carbohydrazide decomposes at 200–400°C, releasing NH₃ and N₂, while hydrazine degrades >150°C. Hydrazine exhibits 98% decomposition at 282°C vs. 50% for carbohydrazide at 428°C. Lower hydrazine residuals (0.5 ppm vs. 2.0 ppm) confirm carbohydrazide’s stability in power plants .
Q. How can in-line vibrational spectroscopy monitor condensation reactions between carbohydrazide and aldehydes?
- Methodological Answer : Use combined NIR and Raman spectroscopy with principal component analysis (PCA) to track Schiff base formation (e.g., mono- vs. bis-salicylidene derivatives). Real-time spectral shifts at 1650 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (aromatic C=C) indicate reaction endpoints. Solvent selection (methanol vs. ethanol) influences product ratios .
Q. How do structural modifications of carbohydrazide derivatives affect MAO-A inhibition and antidepressant activity?
- Methodological Answer : Introduce substituents (e.g., 4-tosyl or 4-benzyloxy groups) to enhance MAO-A affinity. In vitro assays using rat brain homogenates quantify IC₅₀ values (e.g., 4-tosyl derivative: IC₅₀ = 12 nM). Forced swim tests in rodents (dose: 10 mg/kg) show reduced immobility times (45% vs. control), confirming antidepressant potential without locomotor impairment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
